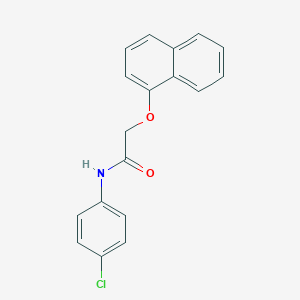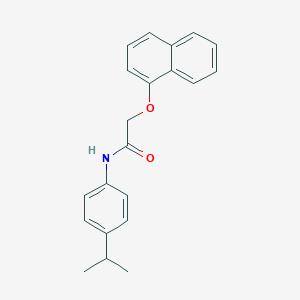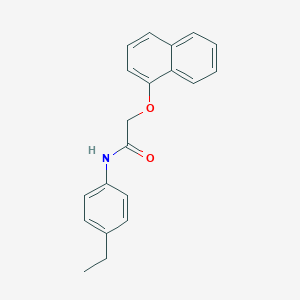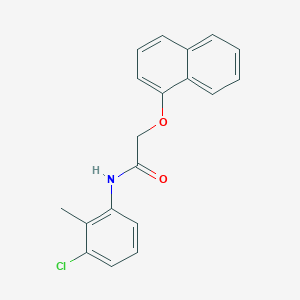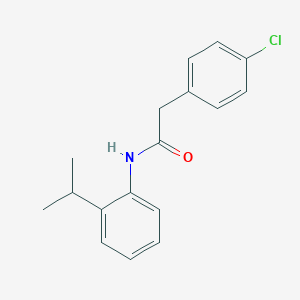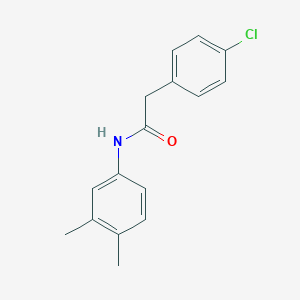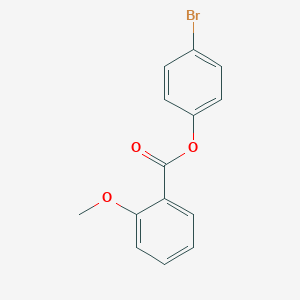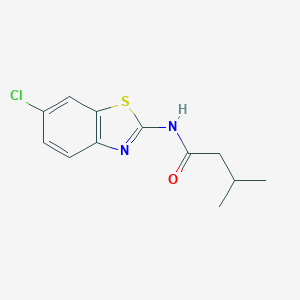
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. By inhibiting HDACs, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In animal models, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to reduce inflammation, improve cognitive function, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore its applications in materials science, such as the synthesis of novel polymers and materials with desirable properties. Additionally, more studies are needed to elucidate the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide and its potential side effects in vivo.
In conclusion, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide is a promising chemical compound with potential applications in various scientific fields. Its synthesis method is well-established, and its biological effects have been extensively studied in vitro and in vivo. Further research is needed to fully explore the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a therapeutic agent and a building block for novel materials.
Synthesis Methods
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide can be synthesized by reacting 6-chloro-2-aminobenzothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide in high yield and purity.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively studied for its potential applications in various scientific fields. In the field of materials science, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been used as a building block for the synthesis of novel polymers and materials with desirable properties such as high thermal stability, optical activity, and biocompatibility. In the field of medicinal chemistry, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory disorders.
properties
Molecular Formula |
C12H13ClN2OS |
|---|---|
Molecular Weight |
268.76 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13ClN2OS/c1-7(2)5-11(16)15-12-14-9-4-3-8(13)6-10(9)17-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
InChI Key |
XDKPWMNBGQKORT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Canonical SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
